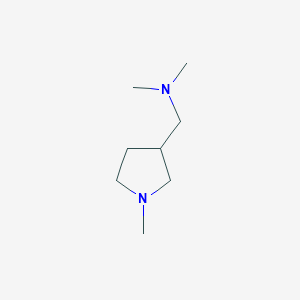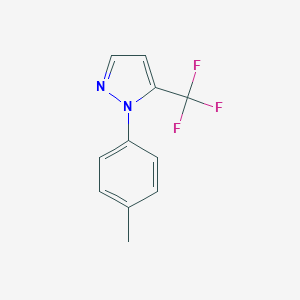
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, also known as TTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTP is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to treat pain, inflammation, and fever. However, TTP has been found to have other unique properties that make it a promising candidate for various applications, including in the fields of medicinal chemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood, but it is believed to be similar to other NSAIDs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is thought to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX enzymes, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been found to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential applications in the development of new drugs for the treatment of inflammation, pain, and cancer. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. However, one limitation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole is its potential toxicity, as it has been found to have cytotoxic effects on some cell lines. In addition, further studies are needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in various fields.
Direcciones Futuras
There are several future directions for the study of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, including the development of new drugs for the treatment of inflammation, pain, and cancer. Further studies are also needed to fully understand the mechanism of action of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole and its potential applications in catalysis and materials science. In addition, the synthesis of new 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole derivatives and the study of their properties and applications could lead to the development of new materials and technologies.
Métodos De Síntesis
The synthesis of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole can be achieved through several methods, including the reaction of 4-chloro-3-nitrobenzoic acid with ethyl trifluoropyruvate, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,2,2-trifluoroethylhydrazine, followed by the reaction of the intermediate with p-tolylhydrazine. Both methods result in the formation of 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole, which can be purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In addition, 1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propiedades
Número CAS |
1269293-10-8 |
|---|---|
Nombre del producto |
1-(p-Tolyl)-5-(trifluoromethyl)-1H-pyrazole |
Fórmula molecular |
C11H9F3N2 |
Peso molecular |
226.2 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H9F3N2/c1-8-2-4-9(5-3-8)16-10(6-7-15-16)11(12,13)14/h2-7H,1H3 |
Clave InChI |
GBIAGVVKHIFDCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F |
Sinónimos |
1-p-Tolyl-5-trifluoromethyl-1H-pyrazole- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



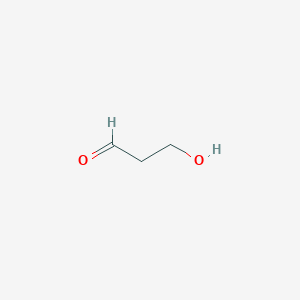
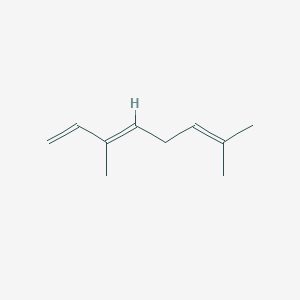
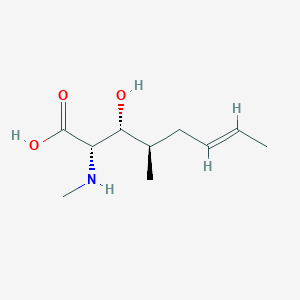
![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)
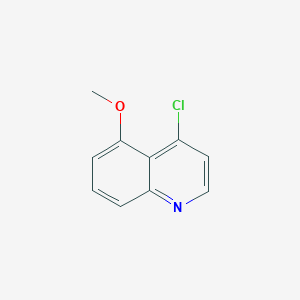
![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)
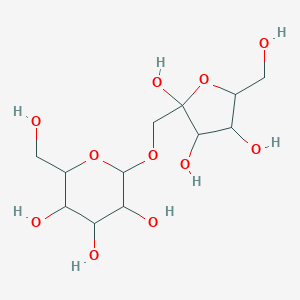
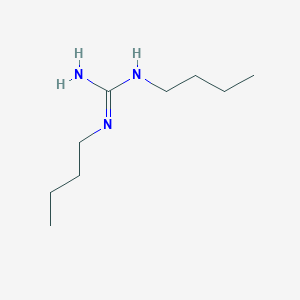
![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)

